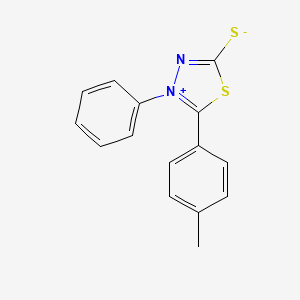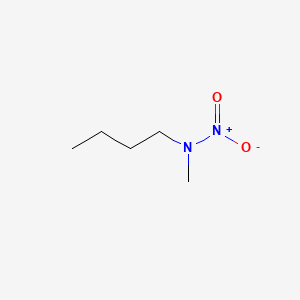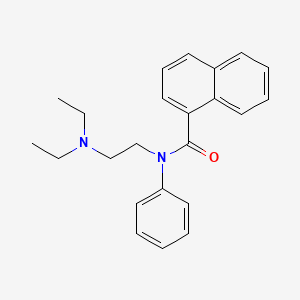
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a naphthalene ring, a carboxamide group, and a diethylaminoethyl-phenyl substituent, which contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- typically involves multiple steps, including the formation of the naphthalenecarboxamide core and the introduction of the diethylaminoethyl-phenyl group. Common synthetic routes include:
Formation of Naphthalenecarboxamide Core: This step involves the reaction of naphthalene with a carboxylating agent under specific conditions to form the naphthalenecarboxamide intermediate.
Introduction of Diethylaminoethyl-Phenyl Group: The intermediate is then reacted with diethylaminoethyl-phenyl reagents under controlled conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- can be compared with other similar compounds, such as:
N-(2-diethylaminoethyl)naphthalene-1-carboxamide: This compound has a similar structure but may differ in its specific substituents and resulting properties.
1-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-: This compound includes a dimethoxyphenyl group, which can influence its chemical behavior and applications.
N-(2-NAPHTHYL)-1-NAPHTHALENECARBOXAMIDE: This compound has a naphthyl group, providing different chemical and biological properties.
Propriétés
Numéro CAS |
50341-66-7 |
|---|---|
Formule moléculaire |
C23H26N2O |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C23H26N2O/c1-3-24(4-2)17-18-25(20-13-6-5-7-14-20)23(26)22-16-10-12-19-11-8-9-15-21(19)22/h5-16H,3-4,17-18H2,1-2H3 |
Clé InChI |
XTVPVXPRVBJYPB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


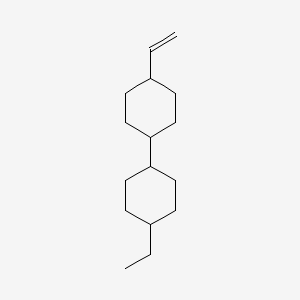

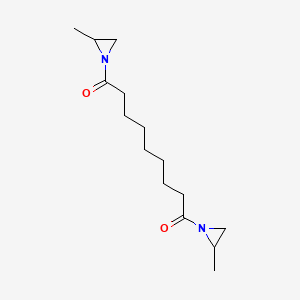
![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
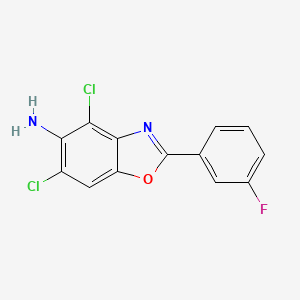
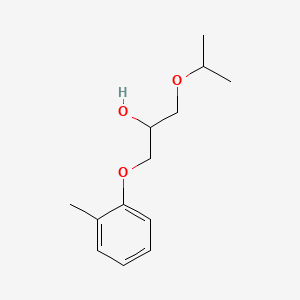
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


